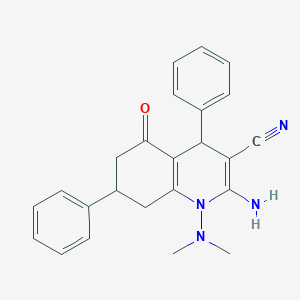
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the quinolinecarboxamide family and is commonly referred to as DFMO.
Mecanismo De Acción
DFMO inhibits ODC activity by binding to the enzyme's active site, preventing the conversion of ornithine to putrescine, a critical step in the polyamine biosynthesis pathway. This inhibition leads to a reduction in polyamine levels, which ultimately results in a decrease in cell growth and proliferation.
Biochemical and Physiological Effects:
DFMO has been shown to have a significant impact on various biochemical and physiological processes. In addition to its role as an ODC inhibitor, DFMO has been shown to modulate the activity of other enzymes and proteins, including spermidine/spermine N1-acetyltransferase (SSAT) and the transcription factor c-Myc. DFMO has also been shown to induce apoptosis, a programmed cell death process that is essential for maintaining tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMO has several advantages for use in lab experiments. It is a potent and specific inhibitor of ODC, making it an ideal tool for studying the role of polyamines in various biological processes. DFMO is also readily available and relatively easy to use. However, there are some limitations to using DFMO in lab experiments. It can be toxic at high concentrations, and its effects on other polyamine biosynthesis enzymes can complicate the interpretation of results.
Direcciones Futuras
DFMO has shown promise as a potential therapeutic agent for various diseases, including cancer and neuroblastoma. Future research should focus on optimizing DFMO's pharmacological properties, including its bioavailability and toxicity profile. Additionally, further studies are needed to explore the potential of DFMO in combination with other drugs for the treatment of various diseases. Finally, the role of polyamines in other biological processes, including inflammation and immune function, should be further investigated to fully understand the potential applications of DFMO.
In conclusion, DFMO is a chemical compound that has significant potential in scientific research, particularly in the field of cancer research. Its potent inhibitory effects on ODC make it an ideal tool for studying the role of polyamines in various biological processes. While there are some limitations to using DFMO in lab experiments, its potential applications in the treatment of various diseases make it a promising area of research for the future.
Métodos De Síntesis
DFMO is synthesized through a multi-step process that involves the reaction of various reagents, including 2,4-difluorobenzaldehyde, 4-fluorobenzaldehyde, and 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid. The reaction is carried out under specific conditions, including temperature, pressure, and solvent, to ensure the desired product is obtained.
Aplicaciones Científicas De Investigación
DFMO has been extensively studied in the field of cancer research. It is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been implicated in various diseases, including cancer. DFMO has been shown to inhibit ODC activity, leading to a reduction in polyamine levels and ultimately, inhibition of cell growth. DFMO has also been studied for its potential applications in the treatment of neuroblastoma, a type of cancer that affects the nervous system.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C25H23F3N2O2 |
Peso molecular |
440.5 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C25H23F3N2O2/c1-13-21(24(32)30-18-9-8-16(27)10-17(18)28)22(14-4-6-15(26)7-5-14)23-19(29-13)11-25(2,3)12-20(23)31/h4-10,22,29H,11-12H2,1-3H3,(H,30,32) |
Clave InChI |
HVTAIGRGHPXRPF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















